1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

PDK1 inhibition Kinase inhibitor SAR Fluorine pharmacophore

Select CAS 338755-10-5 for its unique 2,4-difluorophenyl pharmacophore and publicly documented inactivity across >15 GPCR, GTPase, protease, and transcription factor targets (PubChem CID 1478494). This scaffold-specific selectivity fingerprint cannot be assumed for close fluoro-analogs. Use as a PDK1 inhibitor starting point (benchmark IC50 200–900 nM for analogs) or a low-MW (340.3 g/mol) CB2R ligand template. Its unsubstituted 6-position enables focused library synthesis. Differentiate your SAR studies with a well-characterized, moderate-lipophilicity reference compound that offers superior ligand efficiency over bis-trifluoromethyl variants.

Molecular Formula C19H14F2N2O2
Molecular Weight 340.33
CAS No. 338755-10-5
Cat. No. B2781825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS338755-10-5
Molecular FormulaC19H14F2N2O2
Molecular Weight340.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H14F2N2O2/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
InChIKeyJAXWPSBVRIBOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338755-10-5): Chemical Identity and Scaffold Classification for Procurement


1-Benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338755-10-5) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class [1]. Its core scaffold features a 2-oxo-1,2-dihydropyridine ring N-substituted with a benzyl group and a carboxamide side chain bearing a 2,4-difluorophenyl moiety . This compound class has been explored in the patent literature as a privileged scaffold for 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibition [2] and as a template for cannabinoid receptor type 2 (CB2R) ligands [3]. The compound has been profiled in multiple high-throughput screening (HTS) campaigns deposited in PubChem (CID 1478494), providing a known selectivity fingerprint that distinguishes it from uncharacterized analogs [4].

Why 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Analogs Cannot Be Interchanged: The Case of 1-Benzyl-N-(2,4-difluorophenyl) Substitution in Procurement Decisions


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold supports diverse substitution patterns at the N1-benzyl position and the N-aryl carboxamide, each producing distinct pharmacological profiles [1]. The target compound's 2,4-difluorophenyl substituent occupies a specific pharmacophoric space that differs from the 3,4-difluorophenyl or 3,5-bis(trifluoromethyl)benzyl variants commonly found in patent examples [1]. PubChem HTS data demonstrate that CID 1478494 is consistently inactive across a panel of over 15 biological targets, including S1P3, PPARgamma, Ras family GTPases, STAT1/3, and Factor XIa/XIIa [2]. This selectivity signature cannot be assumed for even closely related analogs bearing different fluoro-substitution patterns, as changes in fluorine position alter both electronic distribution and binding pocket complementarity [3]. For procurement purposes, substituting an analog without equivalent characterization data introduces an unquantified risk of off-target pharmacology.

Quantitative Differentiation Evidence for 1-Benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338755-10-5) vs. Closest Analogs


Fluorine Substitution Pattern: 2,4-Difluorophenyl vs. 3,4-Difluorophenyl Analogs in PDK1 Inhibitor Scaffold

The target compound features a 2,4-difluorophenyl substitution on the carboxamide nitrogen, whereas the exemplified PDK1 inhibitors in WO2016198597A1 predominantly employ 3,4-difluorobenzyl substitution at the N1 position [1]. In kinase inhibitor SAR literature, the 2,4-difluorophenyl motif has been shown to confer distinct binding characteristics compared to 3,4-difluoro isomers. For example, in ALK inhibitor series, the 2,4-difluorophenyl analog (compound 7d) demonstrated an IC50 of 21.3 ± 7.4 nM against ALK kinase and cell growth inhibition IC50 of 514.6 nM in KARPAS-299 cells, whereas the corresponding 3,4-difluoro analog showed reduced potency [2]. While this ALK dataset is a cross-class inference, it illustrates the quantifiable impact of fluorine positional isomerism on target engagement, which is relevant to the PDK1 scaffold class where the N-aryl group directly contacts the kinase hinge region [3].

PDK1 inhibition Kinase inhibitor SAR Fluorine pharmacophore

Broad-Spectrum HTS Selectivity Fingerprint: Negative Data as Differentiation from Promiscuous Analogs

PubChem BioAssay data for CID 1478494 provide a publicly documented selectivity profile across 15+ distinct HTS assays, in which the compound was consistently classified as 'Inactive' [1]. Targets tested include S1P3 (AID 485), PPARgamma (AID 631, 731), Ras, Rac, Rab2, Rab7, Cdc42 wildtype and mutant GTPases (AID 757-761, 764), 14-3-3/Bad interaction (AID 781), eukaryotic translation initiation (AID 782), PKD (AID 797), Factor XIa (AID 798), Factor XIIa (AID 800), TLR4-MyD88 binding (AID 861), STAT3 (AID 862), RAM network (AID 868), STAT1 (AID 920), Kallikrein 5 (AID 873), and RGS12 GoLoco motif (AID 880) [1]. This negative dataset is a quantifiable differentiation metric: analogs lacking equivalent HTS characterization data carry uncertain polypharmacology risk. In the 2-oxo-1,2-dihydropyridine-3-carboxamide class where certain derivatives show CB2R agonist or FAAH inhibitory activity [2], the absence of such activity for CID 1478494 in available assays suggests a cleaner baseline profile suitable for target-specific optimization [3].

Selectivity profiling HTS panel screening Off-target liability

Physicochemical Properties: Benzyl vs. 3,5-Bis(trifluoromethyl)benzyl N1-Substitution and Impact on logP and Molecular Weight

The target compound (MW = 340.3 g/mol, C19H14F2N2O2) bears a simple benzyl group at the N1 position, whereas the closely related analog CAS 338781-90-1 carries a 3,5-bis(trifluoromethyl)benzyl substituent (MW = 476.3 g/mol, C21H12F8N2O2) [1]. This substituent difference produces a molecular weight increase of 136 g/mol (+40%) and introduces six additional fluorine atoms, substantially elevating lipophilicity. While experimentally measured logP values for these specific compounds are not publicly available, the bis-CF3 analog is expected to have a calculated logP approximately 1.5-2.0 units higher based on the Hansch π constants for -CF3 (π = 0.88 per group) vs. -H (π = 0) [2]. In kinase drug discovery, higher molecular weight and logP are associated with increased promiscuity and ADMET liabilities; the benzyl analog offers a more ligand-efficient starting point (lower MW per heavy atom) for lead optimization programs that prioritize oral bioavailability [3].

Ligand efficiency Lipophilicity Molecular property optimization

CB2 Receptor Affinity Potential: Scaffold-Class Inference from Published 2-Oxo-1,2-Dihydropyridine-3-Carboxamide CB2R Ligands

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has been validated as a CB2R-selective ligand core in published medicinal chemistry programs [1]. In a targeted series, compound B1 (6-aryl-substituted analog) demonstrated Ki CB2R = 3.1 nM (inverse agonist) with >98-fold selectivity over CB1R (Ki CB1R = 304 nM) and potent inhibition of anandamide (AEA) uptake (IC50 = 62 nM) [1]. While the target compound CAS 338755-10-5 lacks a 6-aryl substituent, its 2,4-difluorophenyl carboxamide and N1-benzyl substitution pattern maps to the same pharmacophoric model described for CB2R affinity in this class [2]. A close structural analog in BindingDB (BDBM50244289, CHEMBL4086412) showed measurable but weak CB2R binding (Ki = 1,900 nM), indicating that modifications to the core can shift affinity by >600-fold [3]. This suggests that CAS 338755-10-5 serves as a structurally defined starting scaffold for systematic CB2R SAR exploration, where the 2,4-difluorophenyl group can be evaluated for its contribution to receptor subtype selectivity [4].

Cannabinoid receptor modulation CB2R selectivity Endocannabinoid system

PDK1 Inhibition Benchmarking: Target Compound vs. Patent-Exemplified PDK1 Inhibitors from the 2-Oxopyridine Carboxamide Series

Patent WO2016198597A1 describes 2-oxo-1,2-dihydropyridine-3-carboxamide compounds as dual PDK1/AurA inhibitors for glioblastoma treatment [1]. The patent exemplifies compounds with 3,4-difluorobenzyl N1-substitution (e.g., Example 1, compound JJ31) rather than the benzyl/2,4-difluorophenyl pattern of CAS 338755-10-5 [1]. BindingDB data from a related PDK1 patent (US8569511) provide benchmark IC50 values for this scaffold class: compound BDBM103920 showed PDK1 IC50 = 200 nM (fluorometric assay), 265 nM (TR-FRET LanthaScreen binding assay), and 304 nM (ATP depletion assay) [2]. A structurally distinct analog BDBM103928 exhibited lower potency with IC50 = 900 nM (fluorometric) and 920 nM (TR-FRET) [2]. The target compound has not yet been tested in these specific PDK1 assays, but its 2,4-difluorophenyl orientation may access binding modes distinct from the 3,4-difluorobenzyl patent examples, potentially altering potency and kinase selectivity profiles [3]. The PDK1 assay conditions are established and reproducible, enabling direct comparative testing upon procurement [2].

PDK1/AurA dual inhibition Kinase selectivity Glioblastoma therapeutics

Recommended Research and Industrial Application Scenarios for 1-Benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338755-10-5) Based on Quantitative Evidence


PDK1 Kinase Inhibitor Lead Identification Using Validated Biochemical Assays

Procure CAS 338755-10-5 as a structurally defined starting point for PDK1 inhibitor screening. Established PDK1 fluorometric and TR-FRET LanthaScreen assays provide benchmark IC50 values (200-900 nM range for close analogs) that allow immediate potency ranking upon testing [1]. The compound's 2,4-difluorophenyl substitution offers a distinct vector from the 3,4-difluorobenzyl patent examples in WO2016198597A1, potentially accessing novel kinase selectivity space [1]. Its favorable MW (340.3 g/mol) supports subsequent lead optimization without violating Lipinski parameters [2].

Cannabinoid CB2 Receptor SAR Probe Development

Use CAS 338755-10-5 as a core scaffold for systematic CB2R structure-activity relationship studies. The 2-oxo-1,2-dihydropyridine-3-carboxamide class has demonstrated CB2R Ki values as low as 3.1 nM with >98-fold selectivity over CB1R when appropriately substituted [3]. The target compound's unsubstituted 6-position on the pyridine ring provides a tractable chemical handle for focused library synthesis, while the 2,4-difluorophenyl group can be evaluated for its contribution to receptor subtype selectivity [3][4].

Chemical Probe Selectivity Profiling with Documented HTS Baseline

CAS 338755-10-5 is one of few compounds in the 2-oxo-1,2-dihydropyridine-3-carboxamide class with a publicly documented negative selectivity profile across 15+ HTS assays, including GPCR, GTPase, protease, and transcription factor targets [5]. This established inactivity fingerprint supports its use as a negative control or selectivity benchmark when profiling new analogs from this scaffold class. Researchers can reference the PubChem AID dataset to contextualize any new activity observed during target-based screening [5].

Physicochemical Benchmarking for Fragment-to-Lead Optimization

Employ CAS 338755-10-5 as a low-MW (340.3 g/mol), moderate-lipophilicity reference point for property-based drug design within the 2-oxo-1,2-dihydropyridine-3-carboxamide series. Compared to the bis-trifluoromethyl analog (CAS 338781-90-1, MW = 476.3), the target compound offers a ΔMW advantage of 136 g/mol, corresponding to higher ligand efficiency potential [2]. This is particularly relevant for CNS drug discovery programs where lower MW and logP are critical for blood-brain barrier penetration [6].

Quote Request

Request a Quote for 1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.